molecular formula C18H17FN4O B1667637 2(1H)-Pyridinone, 5-(5-amino-3-(4-fluorophenyl)-2-pyrazinyl)-1-(1-methylethyl)- CAS No. 851087-60-0

2(1H)-Pyridinone, 5-(5-amino-3-(4-fluorophenyl)-2-pyrazinyl)-1-(1-methylethyl)-

Cat. No.: B1667637
CAS No.: 851087-60-0
M. Wt: 324.4 g/mol
InChI Key: MNUJNGGYFNZUNB-UHFFFAOYSA-N
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Description

ASP-5854 is an adenosine A(2A) receptor antagonists that has therapeutic potential for the treatment of Parkinson's disease to ameliorate motor deficiencies.

Properties

CAS No.

851087-60-0

Molecular Formula

C18H17FN4O

Molecular Weight

324.4 g/mol

IUPAC Name

5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-propan-2-ylpyridin-2-one

InChI

InChI=1S/C18H17FN4O/c1-11(2)23-10-13(5-8-16(23)24)17-18(22-15(20)9-21-17)12-3-6-14(19)7-4-12/h3-11H,1-2H3,(H2,20,22)

InChI Key

MNUJNGGYFNZUNB-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C=CC1=O)C2=NC=C(N=C2C3=CC=C(C=C3)F)N

Canonical SMILES

CC(C)N1C=C(C=CC1=O)C2=NC=C(N=C2C3=CC=C(C=C3)F)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(5-amino-3-(4-fluorophenyl)pyrazin-2-yl)-1-isopropylprydine-2(1H)-one
ASP 5854
ASP-5854
ASP5854

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-5-(4-fluorophenyl)-6-(1-isopropyl-6-oxo-1,6-dihydro-3-pyridyl)-2-pyrazinecarboxylic acid (25 g) was suspended in 1,2-dichlorobenzene (125 ml). The suspension was heated at 165-170° C. with stirring for 4 hours. The reaction mixture was cooled to 20-25° C. To the cooled mixture was added IPE (250 ml). The suspension was stirred at 25-30° C. for 3 hours. The precipitate was collected by filtration and dried in vacuo. The above dried precipitate was purified by chromatography on silica gel (500 g) eluting with CHCl3:MeOH (9:1, 21). Evaporation of solvent in vacuo gave yellowish crystal residue, which was recrystallized from 70% EtOH (322 ml) to give 5-[5-amino-3-(4-fluorophenyl)-2-pyrazinyl]-1-isopropyl-2(1H)-pyridone as yellowish crystal (19.4 g).
Name
3-Amino-5-(4-fluorophenyl)-6-(1-isopropyl-6-oxo-1,6-dihydro-3-pyridyl)-2-pyrazinecarboxylic acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(1H)-Pyridinone, 5-(5-amino-3-(4-fluorophenyl)-2-pyrazinyl)-1-(1-methylethyl)-
Reactant of Route 2
2(1H)-Pyridinone, 5-(5-amino-3-(4-fluorophenyl)-2-pyrazinyl)-1-(1-methylethyl)-
Reactant of Route 3
Reactant of Route 3
2(1H)-Pyridinone, 5-(5-amino-3-(4-fluorophenyl)-2-pyrazinyl)-1-(1-methylethyl)-
Reactant of Route 4
2(1H)-Pyridinone, 5-(5-amino-3-(4-fluorophenyl)-2-pyrazinyl)-1-(1-methylethyl)-
Reactant of Route 5
2(1H)-Pyridinone, 5-(5-amino-3-(4-fluorophenyl)-2-pyrazinyl)-1-(1-methylethyl)-
Reactant of Route 6
2(1H)-Pyridinone, 5-(5-amino-3-(4-fluorophenyl)-2-pyrazinyl)-1-(1-methylethyl)-

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